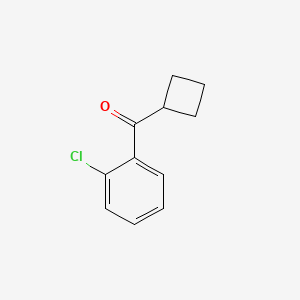
4-(Piperidinomethyl)benzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Piperidinomethyl)benzophenone (4-PMBP) is a synthetic compound used in various scientific research applications. It is a versatile compound that has a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. 4-PMBP is an important reagent for a variety of synthetic methods, and its use in the synthesis of other compounds has been widely reported. In addition, it has been used in a variety of biochemical and physiological studies, as well as in laboratory experiments.
Aplicaciones Científicas De Investigación
Organic Light-Emitting Diodes (OLEDs)
The benzophenone core is noted for its role in the molecular design of OLED materials due to its electroactive components. It serves as a fragment for synthesizing organic semiconductors and functions as a classical phosphor with high intersystem crossing efficiency .
Photoinitiators
Benzophenone has a simple molecular structure and is commonly used as a hydrogen-capturing photoinitiator. It acts as a light curing agent and photosensitizer, which is crucial in the polymerization process initiated by light .
UV Filters in Personal Care Products
Benzophenone derivatives, such as BP-4, are widely used as UV filters in personal care products. They protect against harmful UV radiation and have been identified as emergent contaminants due to their environmental impact .
Environmental Science
Studies on benzophenone derivatives like BP-4 focus on their removal from water sources due to their classification as emergent contaminants, highlighting the importance of understanding their environmental impact .
Propiedades
IUPAC Name |
phenyl-[4-(piperidin-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c21-19(17-7-3-1-4-8-17)18-11-9-16(10-12-18)15-20-13-5-2-6-14-20/h1,3-4,7-12H,2,5-6,13-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKBEDMRMXTWFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642671 |
Source


|
| Record name | Phenyl{4-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidinomethyl)benzophenone | |
CAS RN |
898770-91-7 |
Source


|
| Record name | Phenyl{4-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














